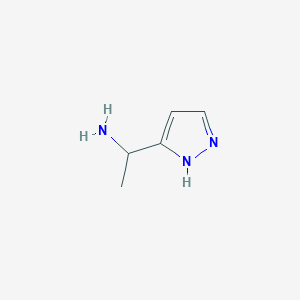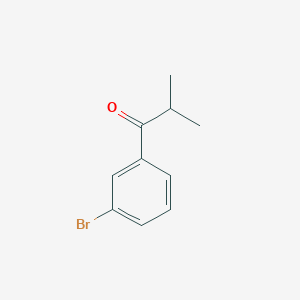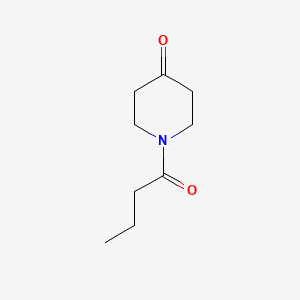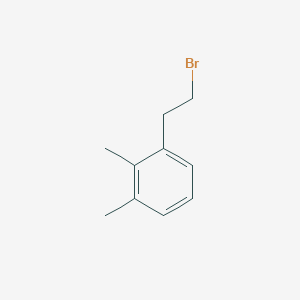
2-Bromo-4-(trifluoromethoxy)phenol
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethoxy)phenol (2-BTFM) is a chemical compound that is used in a variety of applications. It is an aromatic compound that is composed of a phenol group, a bromine atom, and a trifluoromethoxy group. 2-BTFM has been studied extensively and has been found to have a wide range of uses, both in the laboratory and in the industrial setting.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Formation
- 2-Bromo-4-(trifluoromethoxy)phenol plays a role in the chemical synthesis of various organic compounds. For instance, it is involved in generating specific phenyllithium intermediates, which can be utilized to synthesize naphthalenes and naphthols with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Environmental Toxicology
- This compound is related to compounds like tribromophenols, which have significant environmental implications. Research in this area focuses on concentrations in the environment, toxicokinetics, and toxicodynamics, highlighting the importance of understanding the environmental impact of such compounds (Koch & Sures, 2018).
Organic Chemistry and Reaction Mechanisms
- Studies have explored the reaction mechanisms involving bromophenols, including this compound. Such research provides insights into the isomerization, disproportionation, and rearrangement reactions of bromophenols, contributing to a deeper understanding of organic chemistry and synthesis (Fischer & Henderson, 1983).
Material Science
- In material science, derivatives of bromophenols like this compound are used to enhance the properties of polymers, particularly in terms of chemical and thermal stability. This application is crucial for developing advanced materials with specific performance characteristics (Wang & Mendoza, 1991).
Water Treatment and Environmental Chemistry
- Bromophenols, including similar compounds to this compound, are studied for their formation during water treatment processes. This research is vital for understanding and mitigating potential environmental and health risks associated with water chlorination and other treatment methods (Sweetman & Simmons, 1980).
Wirkmechanismus
Safety and Hazards
“2-Bromo-4-(trifluoromethoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-4-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function. The presence of the trifluoromethoxy group enhances its ability to form strong interactions with biomolecules, making it a valuable tool in biochemical studies .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction. It can also affect gene expression by interacting with transcription factors or other regulatory proteins. The presence of the bromine and trifluoromethoxy groups enhances its binding affinity to target molecules, making it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation. Conversely, it can also enhance the activity of enzymes involved in the synthesis of specific metabolites, thereby increasing their levels. These interactions highlight the compound’s role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds. These properties enable it to accumulate in certain tissues or cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSCBQZMCFSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616115 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200956-13-4 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


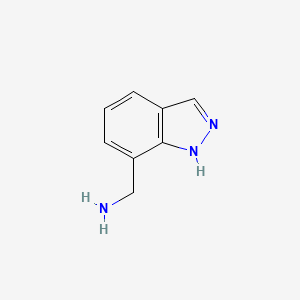
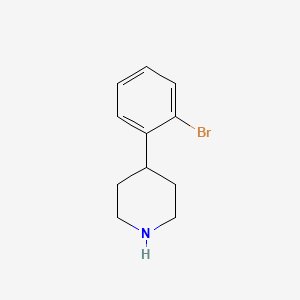
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
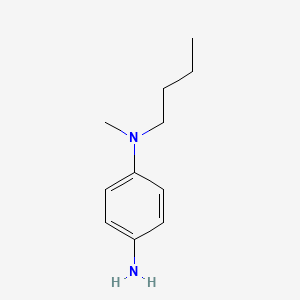

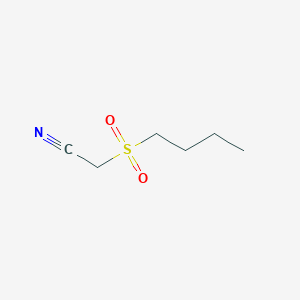
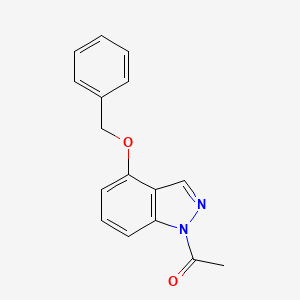
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

